molecular formula C8H13Br B148850 1-Bromo-2-octyne CAS No. 18495-27-7

1-Bromo-2-octyne

Cat. No. B148850
CAS RN: 18495-27-7
M. Wt: 189.09 g/mol
InChI Key: QKPBYOBXEXNWOA-UHFFFAOYSA-N
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Description

1-Bromo-2-octyne is a halogenated alkyne, a compound that includes a bromine atom and a triple bond within its carbon chain. While the specific compound this compound is not directly discussed in the provided papers, the research does cover various brominated alkynes and their chemical behavior, which can provide insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of brominated alkynes can be achieved through different methods. For instance, the synthesis of fluorinated enynes and dienes via 1-bromo-2-fluoro alkenes involves palladium-catalyzed condensation, which could be adapted for the synthesis of this compound . Additionally, the preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction suggests a potential synthetic route for this compound that could offer high yields and stereoselectivity .

Molecular Structure Analysis

The molecular structure of brominated alkynes, such as this compound, is characterized by the presence of a triple bond and a bromine atom. The structure can influence the reactivity and the formation of stereogenic centers or axially chiral allenes, as seen in the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes .

Chemical Reactions Analysis

Brominated alkynes participate in various chemical reactions. For example, they can undergo regioselective gold-catalyzed rearrangement , and they can be used as reagents in organic synthesis, such as in the addition to aldehydes and ketones to form 2-bromo-1-alken-3-ols . The reactivity of this compound can be inferred from these studies, suggesting its potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the behavior of similar brominated compounds. The stability of a 1-bromoalumole and its potential for functionalization indicate that brominated alkynes can form stable structures and participate in further chemical transformations . The visible-light-induced C-Br bond homolysis of bromomalonates to synthesize benzofurans demonstrates the susceptibility of brominated compounds to photolytic conditions .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Cycloalkynes : 1-Bromo-2-octyne is used in the preparation of cycloalkyne derivatives, such as cyclo-octyne, through elimination reactions (Reese & Shaw, 1970).
  • Synthesis of Alkenes and Alkynes : It's instrumental in the stereoselective preparation of (Z)-1-bromo-1-alkenes and terminal alkynes from dibromoalkanoic acids, using microwave-induced reactions (Kuang, Yang, Senboku, & Tokuda, 2005).
  • Molecular Structure Studies : Its derivatives, such as 1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane, have been synthesized for molecular and crystal structure analyses (Douglass, Janoušek, Kaszyński, & Young, 1998).
  • Catalytic Reduction Studies : this compound is used in studies exploring the catalytic reduction of phenyl-conjugated acetylenic halides (Mubarak, Jennermann, Ischay, & Peters, 2007).

Chemical Reactions and Properties

  • Skeletal Rearrangement : this compound is involved in skeletal rearrangements at the molecular level, contributing to the synthesis of long polyynes (Pavliček, Gawel, Kohn, Majzik, Xiong, Meyer, Anderson, & Gross, 2018).
  • Formation of Dienals : It is used in the synthesis of aliphatic dienals, which are crucial in various chemical synthesis processes (Ward & Dorp, 2010).
  • Polar Interaction Studies : The compound plays a role in studies examining hydrogen bonding and other polar interactions in organic solvents (Hallman, Stephenson, & Fuchs, 1983).
  • Chain Extension Reactions : Its role in chain extension reactions of acetylenes has been explored, providing insights into the butylation and metal-halogen exchange processes (Bhanu, Khan, & Scheinmann, 1976).

Safety and Hazards

1-Bromo-2-octyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and specific target organ toxicant (respiratory system) .

properties

IUPAC Name

1-bromooct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBYOBXEXNWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373728
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18495-27-7
Record name 1-Bromo-2-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon atmosphere, anhydrous pyridine (0.4 ml, 4.9 mmol) was added to a solution of 2-octyne-1-ol (9.4658 g, 75.0 mmol) in anhydrous ether (50 ml). To the mixture was added dropwise phosphorus tribromide (2.35 ml, 25.0 mmol) at -30° to -35° C. and the mixture was stirred at the same temperature for one hour and then stirred for one hour at room temperature under argon atmosphere. To the resulting mixture was added brine (100 ml), and the mixture was then extracted with ether (50 ml×4). The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml), dried over anhydrous sodium sulfate (40 g), and concentrated. Distillation of the residue gave a colorless oily product of 1-bromo-2-octyne (9.1493 g, 65%, B.p.: 53°-58° C./0.39 mmHg). The product was assigned the structure by the following data.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
9.4658 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of 2-octyne-1-ol (37.8 g) in ether (150 mL) containing pyridine (3 ml) was cooled to -35° and treated with a solution of phosphorous tribromide (28.9 g) over 45 min. The mixture was then stirred at -30° for 2 hours, 3 hours at room temperature and 1/2 hour at 40°. The reaction mixture was then cooled to room temperature, poured onto ice and extracted with ether. The combined ether extracts were washed with aqueous NaHCO3 solution, brine and dried (MgSO4). Removal of the solvents and distillation of the residue yielded 1-bromo-2-octyne (40.9 g), bp, 106°-110° (25 mmHg).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?

A1: this compound serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.

Q2: How does the use of this compound enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?

A2: While this compound itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from this compound under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of this compound into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.

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